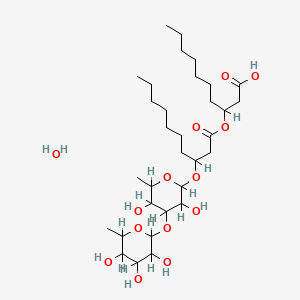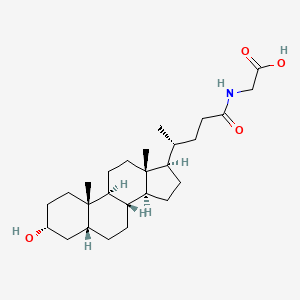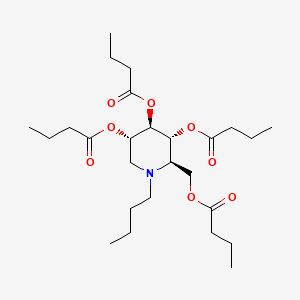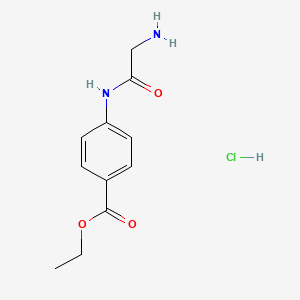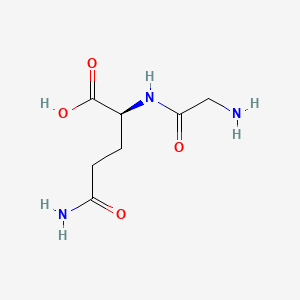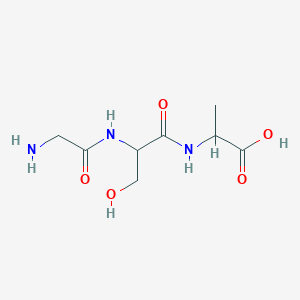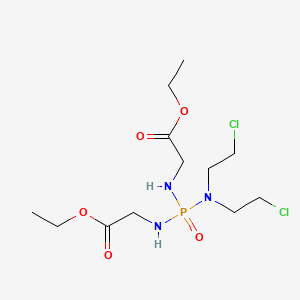
棉酚乙酸
描述
AT101,也称为R-(-)-棉酚乙酸,是一种天然的多酚类化合物,源自棉花植物。由于其潜在的治疗应用,尤其是在癌症治疗方面,它在科学界引起了广泛关注。 AT101 作为一种抗凋亡Bcl-2家族蛋白的小分子抑制剂发挥作用,这些蛋白在调节细胞死亡和存活中起着至关重要的作用 .
科学研究应用
作用机制
AT101 通过抑制Bcl-2家族蛋白的抗凋亡功能发挥作用。这些蛋白在癌细胞中通常过表达,导致细胞存活率增加并对治疗产生抗性。通过与这些蛋白的BH3基序结合,AT101破坏了它们的正常功能,从而激活了内在凋亡途径。这导致癌细胞中程序性细胞死亡的诱导。 此外,AT101已被证明可以引起DNA损伤,这进一步促进了其抗癌作用 .
安全和危害
生化分析
Biochemical Properties
Gossypol acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to Bcl-xL and Bcl-2 proteins with inhibition constants (K_i) of 0.5-0.6 μM and 0.2-0.3 mM, respectively . These interactions inhibit the anti-apoptotic functions of these proteins, promoting apoptosis in cancer cells. Additionally, gossypol acetic acid inhibits dehydrogenase enzymes such as lactate dehydrogenase and NAD-linked enzymes .
Cellular Effects
Gossypol acetic acid exerts multiple effects on various cell types and cellular processes. It induces apoptosis in tumor cells by inhibiting the Bcl-2 family of proteins . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, gossypol acetic acid has been shown to interfere with the assembly of the cell division protein FtsZ in bacteria, inhibiting cell division . In macrophages, it increases the production of reactive oxygen species, upregulates the expression of caspases 3 and 9, and decreases mitochondrial membrane potential, leading to apoptosis .
Molecular Mechanism
The molecular mechanism of gossypol acetic acid involves several pathways. It promotes apoptosis by binding to and inhibiting the Bcl-2 family of proteins . This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Gossypol acetic acid also induces oxidative stress by generating reactive oxygen species and causing DNA damage . Additionally, it inhibits the GTPase activity of the cell division protein FtsZ, blocking bacterial cell division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gossypol acetic acid change over time. It has been observed to be stable under various conditions, but its long-term effects on cellular function can vary. For example, in cancer clinical trials, gossypol acetic acid (AT-101) has shown promise as an anticancer agent with manageable toxicity profiles
Dosage Effects in Animal Models
The effects of gossypol acetic acid vary with different dosages in animal models. At low doses, it has been found to be well-tolerated, while higher doses can lead to toxicity. For instance, in mice, gossypol acetic acid decreased the total number of lymphocytes in the thymus and mesenteric lymph nodes at higher doses . Additionally, different in vivo animal models have confirmed its antifertility effects, with varying degrees of efficacy depending on the dosage .
Metabolic Pathways
Gossypol acetic acid is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and NAD-linked enzymes, affecting metabolic flux and metabolite levels . Its metabolism in the body leads to the formation of various metabolites that can have different biological activities. For example, gossypol acetic acid has been shown to inhibit the proliferation of cancer cells by targeting kinases involved in cell cycle regulation .
Transport and Distribution
Gossypol acetic acid is transported and distributed within cells and tissues through various mechanisms. It can permeate cell membranes and interact with transporters and binding proteins. In macrophages, it increases the production of reactive oxygen species and induces DNA damage . Its distribution within the body can affect its localization and accumulation, influencing its biological activity.
Subcellular Localization
The subcellular localization of gossypol acetic acid plays a crucial role in its activity and function. It has been shown to localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . Additionally, it can interfere with the assembly of the cell division protein FtsZ in bacteria, affecting cell division
准备方法
合成路线和反应条件
AT101 由棉酚合成而来,棉酚是一种存在于棉籽中的天然化合物。合成路线包括分离棉酚,然后将其转化为R-(-)-对映异构体,然后乙酰化生成AT101。 反应条件通常涉及使用有机溶剂和催化剂来促进转化和乙酰化过程 .
工业生产方法
AT101 的工业生产涉及从棉籽中大规模提取棉酚,然后对其进行纯化和化学修饰,以生产所需的对映异构体。 该工艺经过优化,以确保最终产品的产率和纯度高,使其适合药物应用 .
化学反应分析
反应类型
AT101 会发生各种化学反应,包括氧化、还原和取代。这些反应对其生物活性及其治疗应用至关重要。
常见试剂和条件
氧化: AT101可以在受控条件下使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: AT101的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。
形成的主要产物
这些反应形成的主要产物包括AT101的各种衍生物,这些衍生物可能表现出不同的生物活性及其治疗潜力。 通常研究这些衍生物以增强母体化合物的功效并降低其毒性 .
相似化合物的比较
由于其特定的作用机制和治疗潜力,AT101 在类似化合物中独树一帜。一些类似的化合物包括:
棉酚: AT101 的母体化合物,也表现出抗癌特性,但具有不同的功效和毒性特征。
ABT-737: 另一种 Bcl-2 家族蛋白的小分子抑制剂,但具有不同的结合亲和力和活性谱。
Navitoclax: 一种用于癌症治疗的 Bcl-2 抑制剂,类似于 AT101,但具有不同的药代动力学特性和临床应用
属性
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHNDKHQHVLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921593 | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |
| Record name | Gossypol acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gossypol acetic acid clathrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002702979 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gossypol-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOSSYPOL ACETIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSSYPOL ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



